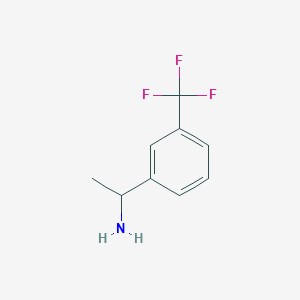

1-(3-Trifluoromethylphenyl)ethylamine

説明

Significance of Chiral Amines in Organic Synthesis and Medicinal Chemistry

Chiral amines are fundamental building blocks in the construction of a vast array of biologically active molecules and complex natural products. youtube.comgoogle.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their prevalence and importance. youtube.comgoogle.com These structural motifs are crucial components of many drugs, agrochemicals, and other industrially relevant fine chemicals. youtube.com The stereochemistry of the amine's chiral center is often critical for its biological function, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.

The synthesis of enantiomerically pure chiral amines is a major focus of organic chemistry. youtube.com Significant progress has been made in developing methods for their preparation, including the asymmetric hydrogenation of imines, which offers a direct and efficient route to valuable α-chiral amines. youtube.com Furthermore, chiral amines themselves are employed as resolving agents, chiral auxiliaries, and as foundational components for the asymmetric synthesis of more intricate molecules. google.com The development of new and efficient pathways to access chiral amines, including α-tertiary amines, continues to be an active area of research, driven by the constant demand for novel chemical entities in drug discovery and chemical biology. sigmaaldrich.comthermofisher.com

Role of Fluorinated Organic Compounds in Drug Discovery and Development

The strategic incorporation of fluorine atoms into organic molecules is a widely employed and highly effective strategy in modern drug design. nih.gov The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate. nih.govgoogle.com In some years, up to half of all drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. researchgate.netgoogle.com

Introducing fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can lead to several beneficial effects. nih.govnih.gov These include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation and increasing its biological half-life. google.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate cell membranes, which can improve bioavailability. nih.gov

Modulation of pKa: As the most electronegative element, fluorine can alter the acidity or basicity of nearby functional groups, which can affect a compound's solubility, binding affinity, and transport properties. nih.gov

Improved Binding Affinity: The introduction of fluorine can lead to stronger interactions with target proteins, enhancing the potency of a drug. nih.govnih.gov

The trifluoromethyl group is one of the most common fluorinated motifs used in medicinal chemistry, and its presence in a molecule like 1-(3-Trifluoromethylphenyl)ethylamine imparts these desirable characteristics. researchgate.netgoogle.com

Overview of this compound as a Versatile Chemical Scaffold

This compound serves as a valuable and versatile chemical scaffold, primarily due to the combination of its reactive primary amine and the influential trifluoromethyl-substituted phenyl ring. This structure is a key component in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A prominent example of the utility of the core structure is in the synthesis of Fenfluramine (B1217885), an anorexic drug that has also been repurposed for treating seizures associated with specific epilepsy syndromes like Dravet syndrome. sigmaaldrich.comnih.gov The synthesis of Fenfluramine involves the reductive amination of 1-(3-trifluoromethyl)phenyl-propan-2-one. nih.govgoogle.comresearchgate.netnih.gov In this reaction, the ketone is treated with an amine (ethylamine in the case of Fenfluramine) to form an imine intermediate, which is subsequently reduced to the final amine product. google.comresearchgate.net This highlights the importance of the 1-(3-trifluoromethyl)phenyl-alkylamine framework in constructing neurologically active compounds.

The primary amine group of this compound itself is a reactive handle that allows for straightforward derivatization. It can readily react with acyl chlorides or acid anhydrides to form a wide range of N-substituted amides. researchgate.net This reactivity allows chemists to use it as a building block, attaching it to various other molecular fragments to generate libraries of new compounds for screening in drug discovery programs. The synthesis of trifluoromethylphenyl amides from the corresponding amines in yields ranging from 69-97% has been demonstrated, showcasing the efficiency of this transformation. researchgate.net

The chiral nature of this compound adds another layer of utility, making it a valuable precursor for asymmetric synthesis. The development of catalytic methods to produce specific enantiomers of trifluoromethylated amines is an area of active research, as the stereochemistry is often crucial for biological activity. google.com The synthesis of related chiral building blocks, such as (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, for the preparation of neuroprotective compounds further underscores the value of this structural motif in medicinal chemistry.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| Appearance | Solid |

| Key Structural Features | Chiral Center, Primary Amine, m-Trifluoromethylphenyl Group |

| Primary Reactivity | Nucleophilic addition/substitution at the amine group (e.g., amidation) |

Structure

3D Structure

特性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXRBRYQGYVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382090 | |

| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-36-4 | |

| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Enantiomeric Control in 1 3 Trifluoromethylphenyl Ethylamine Research

Importance of Chirality in Biological Activity and Molecular Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Biological systems, such as enzymes and receptors, are inherently chiral, primarily composed of L-amino acids and D-sugars. This intrinsic chirality leads to stereospecific interactions with chiral molecules, where one enantiomer may exhibit a desired therapeutic effect while the other could be inactive or even cause adverse effects. mdpi.com The stereochemical identity of α-trifluoromethyl amines, for instance, has significant consequences on their molecular properties and biological potency. nih.govresearchgate.net

The interaction between a chiral molecule and a biological receptor is often likened to a hand fitting into a glove; only the correctly shaped hand (enantiomer) will fit properly and elicit the intended response. This principle of molecular recognition governs numerous biological processes, including protein adsorption and cell adhesion. mdpi.com The presence of fluoromethyl groups, like the trifluoromethyl group in 1-(3-trifluoromethylphenyl)ethylamine, is particularly significant in molecular recognition processes due to the unique steric and electronic properties they impart. researchgate.net Consequently, the ability to produce single, enantiomerically pure forms of this amine is not merely an academic challenge but a crucial requirement for its potential use in developing new therapeutic agents.

Enantioselective Synthesis Strategies for this compound

Given the importance of stereochemistry, significant research has focused on developing enantioselective methods to synthesize specific enantiomers of chiral amines. These strategies can be broadly categorized into chemical catalysis and biocatalysis, both aiming to produce the target molecule with high enantiomeric excess (ee).

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired product from a prochiral starting material. Several catalytic strategies have been successfully employed for the synthesis of chiral α-trifluoromethyl amines. nih.gov

One prominent approach is the asymmetric hydrogenation of trifluoromethyl imines . This can be achieved with high enantioselectivity using either chiral metal catalysts or organic catalysts. nih.gov For example, an efficient method using a Pd/Zn co-catalyst has been developed for the asymmetric transfer hydrogenation of trifluoromethylated imines, yielding chiral amines in excellent yields and high enantioselectivity. researchgate.net Another strategy involves the catalytic enantioselective isomerization of trifluoromethyl imines, which can be facilitated by chiral organic catalysts like derivatives of cinchona alkaloids to produce both aryl and alkyl trifluoromethylated amines. nih.gov

Other catalytic methods include:

Nucleophilic additions to CF₃-substituted imines , such as Strecker and Mannich reactions. nih.gov

Addition of aryl nucleophiles to imine precursors, for which palladium catalysts have been shown to be effective. nih.gov

Biocatalytic N-H carbene insertion , where engineered enzymes like cytochrome c552 can catalyze the reaction to form enantioenriched α-trifluoromethyl amines. nih.gov

These diverse catalytic methods provide a powerful toolkit for accessing specific enantiomers of this compound and related compounds.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit high selectivity, making them ideal for producing enantiopure pharmaceuticals. mdpi.com ω-Transaminases (ω-TAs) are particularly valuable enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, enabling the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org

While much of the detailed research has focused on the synthesis of the isomeric (S)-1-(4-trifluoromethylphenyl)ethylamine, the principles and methodologies are directly applicable to the 3-trifluoromethylphenyl isomer. mdpi.comnih.govsemanticscholar.org These enzymes are attractive for industrial applications because they can use inexpensive amine donors like isopropylamine (B41738) and achieve high enantiomeric excess. frontiersin.org The reaction involves the conversion of the prochiral ketone, 3'-(trifluoromethyl)acetophenone (B147564), into the corresponding chiral amine.

The performance of naturally occurring ω-transaminases can often be improved through protein engineering. By modifying the enzyme's active site, researchers can enhance its activity, stability, and selectivity towards non-native or challenging substrates. nih.gov A common strategy involves a semi-rational design, where computational modeling identifies key amino acid residues in the substrate-binding pocket for mutation. nih.govresearchgate.net

For instance, in a study on a ω-TA from Vitreoscilla stercoraria (VsTA) for the synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine, researchers identified and mutated residues to improve performance. nih.govresearchgate.net The resulting variant, R411A, showed a 2.39-fold increase in activity towards the ketone substrate and enhanced thermal stability. nih.govresearchgate.net Structural analysis revealed that such mutations can increase the hydrophobicity of the substrate tunnel, facilitating the entry of hydrophobic substrates like trifluoromethyl-substituted acetophenones into the active site. researchgate.net Similar structure-based engineering strategies have been applied to other ω-TAs to improve their efficiency for bulky aromatic ketones. jiangnan.edu.cn

Table 1: Example of Enzyme Engineering to Improve ω-Transaminase Performance Data based on research on the 4-trifluoromethyl isomer, illustrating the engineering principles.

| Enzyme Variant | Relative Activity (%) | Key Mutation(s) | Observed Improvement | Reference |

|---|---|---|---|---|

| Wild-Type VsTA | 100 | - | Baseline activity | nih.govresearchgate.net |

| R411A Variant | 239 | R411A | Increased activity and thermal stability | nih.govresearchgate.net |

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of the biocatalytic process. wesleyan.edumdpi.com Key factors include substrate concentration, pH, temperature, and the presence of co-solvents or inhibitors. mdpi.com For the bioconversion of prochiral ketones like 3'-(trifluoromethyl)acetophenone, several challenges must be addressed, such as the low solubility of the hydrophobic substrate and potential inhibition of the enzyme by the substrate or product. mdpi.comnih.gov

Strategies to overcome these limitations include:

Co-solvent Addition : Organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to increase the solubility of the hydrophobic ketone substrate. Studies have shown that a concentration of 25-30% (v/v) DMSO can yield the highest enzyme activity. mdpi.comsemanticscholar.org

In Situ Product Removal (ISPR) : A two-phase aqueous-organic system can be employed to continuously remove the chiral amine product from the aqueous phase where the reaction occurs. This mitigates product inhibition and can shift the reaction equilibrium towards the product side. mdpi.comdocumentsdelivered.com

Medium Engineering : The addition of surfactants (e.g., Tween-20) or natural deep eutectic solvents (NADES) can significantly boost the biotransformation. nih.gov In a study on the bioreduction of 3'-(trifluoromethyl)acetophenone to the corresponding alcohol, adding Tween-20 and a choline (B1196258) chloride:lysine-based NADES increased the product yield to 91.5% at a high substrate concentration of 200 mM. nih.gov

Table 2: Effect of Process Conditions on Biocatalytic Conversion Data derived from studies on trifluoromethyl-substituted acetophenones.

| Condition | Parameter | Optimal Value/System | Outcome | Reference |

|---|---|---|---|---|

| Co-solvent | DMSO Concentration | 25-30% (v/v) | Maximized enzyme activity by increasing substrate solubility. | mdpi.comsemanticscholar.org |

| Substrate Solubility | Surfactant | 0.6% Tween-20 | Increased substrate concentration by 4-fold. | nih.gov |

| Yield Enhancement | NADES | 4% (w/v) ChCl:Lys | Achieved 91.5% product yield at 200 mM substrate. | nih.gov |

Understanding the substrate scope of an enzyme is essential for determining its utility for a range of chemical transformations. The active site of a ω-transaminase is typically composed of a large and a small binding pocket, which accommodate the two substituents of the ketone substrate. nih.govuni-greifswald.de The size and properties of these pockets determine the enzyme's specificity.

Studies have shown that many (S)-specific ω-TAs have a stringent steric constraint in the small pocket, while the large pocket can recognize aromatic substituents. nih.gov The molecular basis for this selectivity has been traced to a set of highly conserved amino acid residues within the active site. For example, residues like Trp60 and Ile262 often form the small pocket, while others like Tyr23, Phe88, and Tyr152 are responsible for hydrophobic interactions in the large pocket. nih.gov

By studying the enzyme's activity on a variety of substituted acetophenones, researchers can map its specificity. Such studies often reveal that enzymes can accept a range of substituents on the phenyl ring, although the position and nature of the substituent can significantly affect the reaction rate. researchgate.net This knowledge is critical for selecting or engineering a suitable ω-transaminase for the efficient synthesis of this compound.

Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of this compound into its constituent enantiomers is a fundamental process known as chiral resolution. This is essential because enantiomers, despite having identical physical properties in an achiral environment, can exhibit profoundly different biological activities. Two primary methods for achieving this separation are diastereomeric salt formation and kinetic resolution.

Diastereomeric Salt Formation

A widely employed and classical method for resolving racemic amines is through the formation of diastereomeric salts. pbworks.comquora.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. pbworks.com The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. pbworks.com This difference in solubility allows for their separation by fractional crystallization. pbworks.com

For the resolution of a basic compound like this compound, chiral acids such as (+)-tartaric acid or its derivatives are commonly used as resolving agents. pbworks.comnih.gov The reaction involves an acid-base neutralization, where the lone pair of electrons on the amino group of the ethylamine (B1201723) derivative abstracts a proton from the carboxylic acid group of the tartaric acid, forming the diastereomeric salts. pbworks.com

The general procedure involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, such as methanol (B129727) or ethanol (B145695). pbworks.com Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution. quora.com This less soluble salt is then isolated by filtration. quora.com Subsequently, the purified diastereomeric salt is treated with a base to regenerate the enantiomerically enriched amine. pbworks.com The selection of the appropriate chiral resolving agent and solvent system is crucial for achieving efficient separation and high enantiomeric purity. nih.gov

Table 1: Chiral Resolving Agents for Amines via Diastereomeric Salt Formation

| Resolving Agent | Type | Reference |

| (+)-Tartaric Acid | Chiral Acid | pbworks.com |

| (-)-Tartaric Acid | Chiral Acid | semanticscholar.org |

| Dibenzoyl-D-tartaric acid | Chiral Acid Derivative | gcms.cz |

| N-acetyl-amino acids | Chiral Acid | semanticscholar.org |

This table is generated based on common resolving agents for amines and may not be specific to this compound.

Kinetic Resolution Methods

Kinetic resolution is another powerful strategy for separating enantiomers, which relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org In this process, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzyme-catalyzed reactions are a prominent example of kinetic resolution and are widely used due to their high stereoselectivity and mild reaction conditions. semanticscholar.orggoogle.com Lipases are a class of enzymes that have demonstrated significant utility in the kinetic resolution of amines through enantioselective acylation. google.comnih.gov In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acyl donor is used to selectively acylate one of the enantiomers. For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas fluorescens have been shown to be effective in the resolution of various amines. google.comnih.gov

The process generally involves incubating the racemic amine with a suitable lipase (B570770) and an acyl donor in an organic solvent. One enantiomer is preferentially acylated, forming an amide, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated and unreacted amines can then be separated by conventional methods like chromatography. The choice of lipase, acyl donor, and solvent can significantly influence the enantioselectivity and efficiency of the resolution.

Table 2: Enzymes Used in Kinetic Resolution of Amines and Related Compounds

| Enzyme | Source | Application | Reference |

| Lipase B | Candida antarctica | Enantioselective esterification/acylation | google.com |

| Lipase | Mucor miehei | Enantioselective esterification | google.com |

| Lipase PSIM | Burkholderia cepacia | Enantioselective hydrolysis | semanticscholar.org |

| Lipase AK | Pseudomonas fluorescens | Enantioselective hydrolysis | semanticscholar.org |

This table presents enzymes known for resolving amines and related structures, indicating their potential applicability to this compound.

Impact of Stereoisomerism on Molecular Interactions

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound leads to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is a cornerstone of molecular recognition in biological systems.

The trifluoromethyl (-CF3) group, with its strong electron-withdrawing nature and lipophilicity, plays a crucial role in modulating the molecular properties of the amine. google.com The presence of this group can influence the binding affinity and selectivity of the enantiomers to their biological targets. google.compsu.edu

While direct studies on the stereoselective molecular interactions of this compound enantiomers are not detailed in the provided search results, the principle of stereospecificity is well-established for phenylethylamines and related compounds. For instance, different enantiomers of a chiral amine can exhibit varying affinities for receptors or enzymes due to the necessity of a precise three-point interaction between the small molecule and the biological macromolecule.

The chiral center of this compound, along with the phenyl ring and the amino group, creates a specific spatial orientation. When interacting with a chiral binding site, such as the active site of an enzyme or a receptor pocket, one enantiomer will fit more snugly and form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) than the other. This differential binding affinity can translate into significant differences in pharmacological or biological activity. The trifluoromethyl group can further enhance these interactions or introduce new ones, potentially increasing the binding selectivity of one enantiomer over the other. researchgate.net

Advanced Synthetic Methodologies for 1 3 Trifluoromethylphenyl Ethylamine and Its Derivatives

Chemical Synthesis Pathways to 1-(3-Trifluoromethylphenyl)ethylamine

The construction of this compound is primarily achieved through methods that form the core amine functionality from a carbonyl precursor. Reductive amination stands out as the most common and versatile of these approaches. wikipedia.orgacsgcipr.org

Reductive Amination Strategies

Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. acsgcipr.org This one-pot procedure is widely favored in organic synthesis for its efficiency and for avoiding the over-alkylation problems associated with direct alkylation of amines. masterorganicchemistry.com

The most direct precursor for the synthesis of this compound is the corresponding ketone, 3'-(trifluoromethyl)acetophenone (B147564). This compound serves as the electrophilic carbonyl component in the reductive amination reaction. researchgate.netnih.gov The reaction proceeds by the nucleophilic attack of an amine (such as ammonia) on the ketone's carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate subsequently dehydrates to form a transient imine, which is the substrate for the reduction step that ultimately yields the final ethylamine (B1201723) product. wikipedia.orgacsgcipr.org The use of enzymatic catalysts, such as amine dehydrogenases (AmDHs), has also been explored for the asymmetric reductive amination of acetophenone (B1666503) derivatives, offering a pathway to chiral amines. researchgate.net

The choice of reducing agent is critical in reductive amination, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Several hydride-based reagents are commonly employed, each with specific properties suited to different reaction conditions. acsgcipr.org

Sodium Borohydride (NaBH₄): A robust reducing agent, NaBH₄ can reduce both the imine and the starting ketone. masterorganicchemistry.com Its use may require a stepwise procedure where the imine is allowed to form before the reductant is added to minimize reduction of the ketone. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This agent is milder than NaBH₄ and is particularly effective at acidic to neutral pH. wikipedia.org It selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone, making it ideal for one-pot reactions. wikipedia.orgmasterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): As a mild and selective reducing agent, NaBH(OAc)₃ is highly effective for the reductive amination of ketones and aldehydes. wikipedia.orgorganic-chemistry.org It is less toxic than NaBH₃CN and can be used with a wide range of substrates, tolerating many functional groups. organic-chemistry.org

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), is a classic and "green" method for reduction. wikipedia.orgacsgcipr.org This approach is highly efficient, and the primary byproduct is water.

The reaction conditions, including solvent, pH, and temperature, are optimized to favor imine formation and subsequent reduction. Solvents like methanol (B129727), ethanol (B145695), or 1,2-dichloroethane (B1671644) (DCE) are common. organic-chemistry.org For reactions involving borohydrides, slightly acidic conditions can catalyze imine formation and activate it for reduction. acsgcipr.orgorganic-chemistry.org

Interactive Table: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Advantages | Typical Conditions | Citations |

| Sodium Borohydride | NaBH₄ | Cost-effective, powerful reductant. | Methanol solvent; can require stepwise addition. | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over ketones in one-pot reactions. | Methanol or other protic solvents, slightly acidic pH (6-7). | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, non-toxic byproducts, broad substrate scope. | 1,2-Dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) solvent. | wikipedia.orgorganic-chemistry.org |

| Catalytic Hydrogenation | H₂/Pd/C | "Green" method, high efficiency, simple workup. | Methanol or ethanol solvent, H₂ pressure. | wikipedia.orgacsgcipr.org |

Synthesis from Nitro Precursors

An alternative synthetic route begins with aromatic nitro compounds. For instance, m-nitroacetophenone can be converted to the target amine. This pathway involves two key transformations: the reduction of the nitro group to an amino group and the conversion of the ketone functionality. A more direct approach starts with a precursor like 1-nitro-3-ethylbenzene. The synthesis involves the nitration of a suitable aromatic precursor, such as phenethylamine (B48288), where the amino group is first protected before the nitration step. google.com Following nitration, the protecting group is removed, and the nitro group is reduced to an amine. A well-established method for reducing aromatic nitro groups is catalytic hydrogenation using catalysts like Pd/C or treatment with metals such as iron or tin in acidic media.

Another strategy involves the Henry reaction, where an aromatic aldehyde (e.g., 3-nitrobenzaldehyde) reacts with a nitroalkane (e.g., nitroethane) to form a nitrostyrene (B7858105) intermediate. researchgate.net Subsequent reduction of both the nitro group and the alkene double bond yields the desired phenethylamine structure.

Multi-step Synthetic Sequences

The industrial production of this compound often relies on multi-step sequences that begin with readily available and cost-effective starting materials. A common precursor is 3-trifluoromethylaniline. google.com A representative sequence can be outlined as follows:

Diazotization: 3-Trifluoromethylaniline is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. google.com

Ketone Formation: The diazonium salt is then reacted with a suitable three-carbon building block. For example, reaction with isopropenyl acetate (B1210297) in the presence of a copper catalyst yields the ketone intermediate, 1-(3-trifluoromethyl)phenyl-propan-2-one. google.com

Reductive Amination: The resulting ketone is then converted to this compound via reductive amination, as previously described. google.com

This multi-step approach allows for the large-scale synthesis of the target compound from basic industrial chemicals. google.com

Synthesis of N-Monoalkyl Derivatives of this compound

The synthesis of N-monoalkyl derivatives, such as N-methyl-1-(3-trifluoromethylphenyl)ethylamine, can be readily achieved using modifications of the reductive amination strategy. This method is superior to direct alkylation with alkyl halides, which often leads to difficult-to-separate mixtures of mono- and di-alkylated products. masterorganicchemistry.com

There are two primary approaches using reductive amination:

Direct Reductive Amination with a Primary Amine: Instead of using ammonia, a primary alkylamine (e.g., methylamine (B109427) for N-methylation) is reacted directly with the ketone precursor, 3'-(trifluoromethyl)acetophenone. The process forms a secondary amine in a single, efficient step. researchgate.net

Sequential Reductive Amination: The parent primary amine, this compound, can be synthesized first and then subjected to a second reductive amination reaction with an aldehyde (e.g., formaldehyde (B43269) for N-methylation) to yield the N-monoalkylated product. masterorganicchemistry.com

A specific method for N-monomethylation involves the hydrogenolysis of a related tertiary amine using a palladium catalyst in the presence of acetic acid, which has been shown to produce the N-monomethyl product with high yield and selectivity. chemicalbook.com

Alkylation Reactions and Stereochemical Retention

The synthesis of α-trifluoromethylamines, such as this compound, can be effectively achieved through the alkylation of trifluoromethyl-substituted imines. A direct and strategic approach involves the addition of organometallic reagents to aryl CF₃ imines. One notable method is the addition of diorganozinc reagents, which provides a pathway to α-trifluoromethylamines bearing an alkyl group at the stereocenter. nih.gov

Achieving high enantioselectivity is a critical aspect of these syntheses, as the stereochemical identity of the final compound can significantly impact its biological properties. nih.govduke.edu The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a common strategy. For these reactions to be successful, starting with a single imine stereoisomer (E or Z) is often crucial, as different isomers can lead to opposite enantiomers of the product. nih.gov The development of chiral organic catalysts has enabled highly enantioselective isomerization of trifluoromethyl imines, representing an advanced approach to producing optically active trifluoromethylated amines. brandeis.edunih.gov This method, which relies on a 1,3-proton shift, is applicable to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov

Key strategies for the enantioselective synthesis of α-trifluoromethyl amines are summarized below:

| Synthetic Strategy | Description | Key Features |

| Alkylation of CF₃-Imines | Direct addition of organometallic reagents (e.g., diorganozinc) to trifluoromethyl-substituted imines. nih.gov | Direct formation of the C-C bond at the α-position. Stereocontrol is a key challenge. |

| Catalytic Ketimine Reduction | Enantioselective reduction of trifluoromethyl-substituted ketimines using a chiral catalyst. nih.gov | A common and effective strategy. The stereoisomer of the starting imine is critical for enantioselectivity. |

| Catalytic Imine Isomerization | Isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift, catalyzed by a chiral organic catalyst. nih.gov | Offers high enantioselectivity for a wide range of aryl and alkyl trifluoromethylated amines. |

Hydrogenolysis of Tertiary Amine Intermediates

Hydrogenolysis serves as a crucial deprotection step in the synthesis of primary and secondary amines from tertiary amine intermediates. In the context of this compound, a common strategy involves the use of a benzyl (B1604629) protecting group on the nitrogen atom. The resulting N-benzyl tertiary amine can be synthesized and subsequently debenzylated to yield the desired product.

Catalytic transfer hydrogenation is a widely used method for this transformation. It employs a catalyst, typically palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), in the presence of a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrogen gas. semanticscholar.orgmdma.chsigmaaldrich.com This procedure is effective for removing N-benzyl groups under neutral and moderate reaction conditions, often providing the free amine directly. mdma.ch

A study on the hydrogenolysis of bis(α-methylbenzyl)amines bearing a fluorine atom on the aromatic ring revealed a significant regioselectivity. The hydrogenolytic cleavage at the benzylic position of the fluorine-substituted aromatic ring is retarded. acs.org This finding is particularly relevant for the synthesis of fluorine-containing α-phenylethylamines, as it allows for selective cleavage of an unsubstituted benzyl group while retaining the bond connected to the trifluoromethyl-substituted phenyl ring. acs.org The combined use of Pd/C and an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the deprotection of N-benzyl groups under a hydrogen atmosphere, shortening reaction times. acs.org

| Catalyst System | Hydrogen Source | Key Characteristics |

| 10% Pd/C | Ammonium Formate | Rapid, neutral conditions, versatile for various N-benzyl compounds. mdma.ch |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | Hydrogen Gas | Selectively removes N-benzyl groups without cleaving benzyl ethers. semanticscholar.org |

| Pd/C and Nb₂O₅/C | Hydrogen Gas | Combined catalyst system that significantly accelerates N-debenzylation. acs.org |

Preparation of Structural Analogs and Positional Isomers

Influence of Trifluoromethyl Group Position on Synthesis Outcomes

The position of the trifluoromethyl (CF₃) group on the phenyl ring significantly influences both the synthetic route and the properties of the resulting phenethylamine derivative. The CF₃ group is a strong electron-withdrawing substituent and acts as a meta-director in electrophilic aromatic substitution reactions. This inherent electronic property often makes the synthesis of the 3-substituted isomer more direct than the ortho- or para-isomers when starting from benzotrifluoride.

The analytical characterization of positional isomers (e.g., 2-CF₃, 3-CF₃, and 4-CF₃) reveals distinct features. For instance, in a study of trifluoromethyl-substituted methcathinone (B1676376) analogs, the carbonyl stretch in the IR spectrum was different for each isomer. nih.gov Similarly, mass spectrometry can show distinct fragmentation patterns, although chromatographic separation is often necessary for unequivocal identification. nih.govnih.gov The position of the CF₃ group also has a profound impact on pharmacological activity; the 4-CF₃ isomer of methcathinone was found to be a more potent serotonin (B10506) uptake inhibitor and releasing agent than its 2-CF₃ and 3-CF₃ counterparts. nih.gov

Halogenated and Other Functionalized Analogs

The synthesis of halogenated analogs of this compound, such as those containing a chlorine atom on the phenyl ring, can be achieved by starting with appropriately substituted precursors. A common precursor is 2-amino-5-chlorobenzotrifluoride. One synthetic route to this intermediate begins with m-chlorobenzotrifluoride, which undergoes nitration to form 2-nitro-5-chlorobenzotrifluoride. google.com This nitro compound is then reduced, for example, through catalytic hydrogenation using a modified skeleton nickel catalyst under hydrogen pressure, to yield 2-amino-5-chlorobenzotrifluoride. google.com This amino compound can then be converted to the corresponding ethylamine derivative.

An alternative method for creating halogenated analogs involves the direct halogenation of an aminobenzotrifluoride. Reacting o-aminobenzotrifluoride with a halogen source like hydrochloric acid in the presence of an oxidant such as hydrogen peroxide can produce 2-amino-5-halobenzotrifluorides, largely excluding the formation of other isomers. google.com

Applications of 1 3 Trifluoromethylphenyl Ethylamine in Catalysis and Organic Synthesis

1-(3-Trifluoromethylphenyl)ethylamine as a Chiral Building Block

A chiral building block is a molecule that possesses a defined three-dimensional structure and is incorporated into a larger molecule during synthesis. nih.gov The use of such pre-made chiral molecules is a cornerstone of modern pharmaceutical development, allowing for the efficient construction of single-enantiomer drugs.

The development of new drugs increasingly relies on chiral chemical synthesis to ensure that the final active pharmaceutical ingredient has the correct spatial orientation for interacting with biological targets. nih.gov Trifluoromethylated amines, in particular, are recognized for their ability to improve a drug candidate's profile by increasing metabolic stability and cell membrane permeability. nih.gov

The enantiomer (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a closely related precursor to the amine, serves as a key chiral building block for producing neuroprotective compounds. nih.gov Specifically, it is used in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, highlighting the importance of this specific chiral scaffold in medicinal chemistry. nih.gov

As an intermediate, this compound provides a core structure that can be chemically modified to produce a variety of more complex bioactive molecules. For instance, the ketone precursor to this amine, 1-[3-(trifluoromethyl)phenyl]ethanone, is a crucial intermediate in the synthesis of agrochemicals like trifluoxystrobin. google.com Furthermore, related molecular frameworks, such as those with a 3,5-bis(trifluoromethyl)phenyl group, are known intermediates for a class of therapeutic agents that act as substance P (neurokinin-1) receptor antagonists, which have applications in treating nausea and other conditions. The synthesis of various antimicrobial agents has also been achieved by incorporating the 3-trifluoromethylphenyl amino moiety into larger molecular structures. researchgate.net

Utilization as a Chiral Auxiliary and Ligand in Asymmetric Transformations

In asymmetric synthesis, where the goal is to create a specific stereoisomer of a product, this compound can be used as a chiral auxiliary or as a component of a chiral ligand. A chiral auxiliary temporarily attaches to a non-chiral starting material to guide a reaction to form a product with a specific stereochemistry, after which the auxiliary is removed. As a ligand, it can bind to a metal catalyst to create a chiral environment that influences the outcome of the reaction.

While specific examples detailing the use of this compound as a ligand in transition metal catalysis are not extensively documented in readily available literature, the broader class of chiral amines is fundamental to this field. Chiral ligands are essential for creating catalysts used in asymmetric hydrogenation, amination, and carbon-carbon bond-forming reactions. These ligands coordinate to a transition metal, such as rhodium, palladium, or ruthenium, and create a chiral pocket around the metal's active site. This arrangement forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. The development of N-acyloxazolidinones, for example, has been advanced by Ru-catalyzed radical additions for stereoselective fluorination. nih.gov

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are among the most powerful classes of organocatalysts.

A prominent application of this compound in organocatalysis is its use as a precursor for chiral thiourea (B124793) catalysts. rsc.orgrsc.org The amine group can be readily converted into a thiourea moiety. These bifunctional thiourea catalysts are capable of activating reaction substrates through a network of hydrogen bonds. jst.go.jpacs.org The thiourea group acts as a hydrogen-bond donor, activating an electrophile (such as a nitroolefin or an imine), while another functional group on the catalyst, often an amine, can activate the nucleophile. rsc.orgjst.go.jp This dual activation mechanism allows for highly efficient and stereoselective bond formations.

For example, bifunctional thiourea catalysts derived from chiral amines have been successfully applied to a range of important chemical transformations, including Michael additions, aza-Henry reactions, and Morita-Baylis-Hillman reactions, yielding products with high enantioselectivity. jst.go.jpacs.org

Table of Research Findings on Bifunctional Thiourea Catalysis

| Reaction Type | Catalyst Type | Substrates | Result | Reference |

| Michael Addition | Bifunctional aminothiourea | 1,3-dicarbonyl compounds and nitroolefins | Efficient diastereoselective and enantioselective reaction | jst.go.jp |

| aza-Henry Reaction | Bifunctional aminothiourea | Nitroalkanes and N-Boc imines | Efficient diastereoselective and enantioselective reaction | jst.go.jp |

| Michael Addition | Primary amine-thiourea | Acetone and nitroolefins | Good to high yields (85.5–93%) and enantioselectivities (84–92% ee) | rsc.org |

| Morita-Baylis-Hillman Reaction | Binaphthyl-derived amine-thiourea | Cyclohexenone and various aldehydes | High yields and good to excellent enantioselectivities | acs.org |

Application in Organocatalysis

Enamine-Mediated Processes

Enamine catalysis is a powerful strategy in organic synthesis that utilizes chiral amines to activate carbonyl compounds towards nucleophilic attack. The process involves the reversible reaction between a primary or secondary amine and an aldehyde or ketone to form a nucleophilic enamine intermediate. In the context of asymmetric synthesis, a chiral amine like this compound can be employed to generate a chiral enamine, which then reacts with an electrophile to form a new carbon-carbon or carbon-heteroatom bond with high stereocontrol.

The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which releases the product and regenerates the chiral amine catalyst, allowing it to participate in further reactions. The versatility of chiral primary amines, including those with electron-withdrawing substituents, has established them as powerful tools for a broad spectrum of enantioselective organic transformations.

Contributions to Stereoselective Reactions

The chiral nature of this compound makes it a valuable component in the field of stereoselective reactions, where the formation of a specific stereoisomer of a product is desired. Its applications are notable in asymmetric additions and as a key component in ligands for metal-catalyzed reactions that conclude with a reductive elimination step.

Asymmetric Additions

Asymmetric addition reactions are fundamental transformations for the construction of chiral molecules. The use of chiral catalysts or auxiliaries derived from or similar to this compound has been shown to be effective in controlling the stereochemical outcome of these reactions. A prominent example is the asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Organocatalysts incorporating a trifluoromethylphenyl moiety have been successfully employed in enantioselective Michael additions. For instance, a thiourea-based organocatalyst bearing a 3,5-bis(trifluoromethyl)phenyl group has been used to promote the Michael addition of isobutyraldehyde (B47883) to maleimides, achieving high yields and excellent enantioselectivities. The trifluoromethyl groups in the catalyst are believed to play a crucial role in activating the electrophile through hydrogen bonding, which contributes to the high degree of stereocontrol.

The following table summarizes selected research findings on asymmetric Michael additions using catalysts with trifluoromethylphenyl groups or involving trifluoromethylated substrates, illustrating the utility of this structural motif in achieving high stereoselectivity.

| Catalyst/Substrate Information | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Catalyst: (R,R)-1,2-diphenylethylenediamine-derived thiourea with 3,5-bis(trifluoromethyl)phenyl group. Substrates: Isobutyraldehyde and N-substituted maleimides. | Michael Addition | ≥97 | 99 | |

| Catalyst: Chiral secondary amine phosphoramide. Substrates: Fluorinated silyl (B83357) enol ethers and tetrasubstituted olefins. | Mukaiyama-Michael Addition | High | High | |

| Catalyst: Cinchona-alkaloid-derived squaramide. Substrates: 3-Substituted oxindoles and (E)-3,3,3-trifluoro-1-nitroprop-1-ene. | Michael Addition | Not specified | Not specified | |

| Catalyst: Thiourea with arylboronic acid and tertiary amine moieties. Substrates: Arylthiols and α,β-unsaturated carboxylic acids. | Thia-Michael Addition | Good | High |

These examples underscore the importance of the trifluoromethylphenyl scaffold in designing effective catalysts for asymmetric C-C and C-S bond-forming reactions.

Reductive Elimination Processes

Reductive elimination is a crucial step in many transition metal-catalyzed cross-coupling reactions, where two ligands from a metal center are eliminated to form a new covalent bond, with a concurrent reduction in the metal's oxidation state. A paramount example of a reaction involving this step is the Buchwald-Hartwig amination, a palladium-catalyzed method for forming carbon-nitrogen bonds.

In the context of the Buchwald-Hartwig amination, a primary amine like this compound can serve as the nitrogen source for coupling with an aryl halide. The general catalytic cycle proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: This is the product-forming step where the aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond of the arylamine product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

Medicinal Chemistry and Drug Discovery Implications of 1 3 Trifluoromethylphenyl Ethylamine

Impact of the Trifluoromethyl Group on Biological Activity and Pharmacokinetic Profiles

The presence of a trifluoromethyl group, as seen in 1-(3-Trifluoromethylphenyl)ethylamine, imparts a distinct set of properties that can significantly influence a drug's behavior in the body. mdpi.com This substituent is frequently used by medicinal chemists as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of a molecule's characteristics to optimize its therapeutic potential. wikipedia.org The CF3 group's strong electron-withdrawing nature, coupled with its size and lipophilicity, can lead to improved metabolic stability, enhanced receptor binding, and better bioavailability. ruhr-uni-bochum.denih.gov

| Property Influenced by CF3 Group | Description | Impact on Drug Discovery |

| Lipophilicity | Increases the molecule's affinity for lipids. The Hansch constant for CF3 is 0.88. ruhr-uni-bochum.de | Enhances absorption and permeability across biological membranes. mdpi.com |

| Electronic Effects | Acts as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comacs.org | Modulates pKa of nearby functional groups and alters binding interactions with biological targets. mdpi.comnih.gov |

| Metabolic Stability | The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. researchgate.net | Protects the molecule from metabolic oxidation, increasing its half-life in the body. mdpi.comwikipedia.org |

| Steric Profile | Larger than a hydrogen atom but considered a bioisostere for a chlorine atom. mdpi.com | Can influence binding selectivity and create more favorable interactions within a receptor's binding pocket. ruhr-uni-bochum.de |

Enhancement of Lipophilicity and Membrane Permeability

A critical factor for a drug's effectiveness is its ability to traverse cellular membranes to reach its site of action. nih.govdocumentsdelivered.com Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key predictor of this membrane permeability. nih.govresearchgate.net The trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.comnih.gov This enhancement facilitates the partitioning of the compound into the lipid bilayers of cell membranes, which can improve absorption and distribution throughout the body. mdpi.comruhr-uni-bochum.de Studies have shown a strong correlation between logP values, influenced by fluorination, and the corresponding membrane molar partitioning coefficients, confirming that changes in lipophilicity directly affect membrane permeability. researchgate.netugent.be Therefore, incorporating a CF3 group, as in this compound, is a well-established strategy to boost a potential drug's ability to cross biological barriers. mdpi.com

Modulation of Electronic Properties and Receptor Binding Affinity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.comacs.org Its high electronegativity significantly alters the electronic distribution of the aromatic ring to which it is attached. mdpi.comwikipedia.org This electronic modulation can have a profound effect on a molecule's interaction with its biological target. mdpi.comacs.org By altering the electron density, the CF3 group can influence hydrogen bonding capabilities and electrostatic interactions within a receptor's binding site, potentially leading to a substantial increase in binding affinity. mdpi.comacs.org For instance, the substitution of a methyl group with a trifluoromethyl group has been shown in some cases to increase biological activity by an order of magnitude, an effect largely driven by more favorable electrostatic energy. acs.orgacs.org This makes the trifluoromethylphenyl moiety a valuable component for optimizing ligand-receptor interactions. rsc.org

Application in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. biomolther.orgnih.gov The this compound framework is a valuable tool in such investigations. By systematically modifying the substituents on this core structure and evaluating the resulting changes in biological effect, researchers can identify the key molecular features required for desired pharmacological activity. biomolther.org

For example, in the study of phenethylamine (B48288) derivatives targeting the 5-HT2A serotonin (B10506) receptor, the ethylamine (B1201723) backbone is a central feature. biomolther.orgnih.gov SAR studies on these derivatives reveal how different groups on the phenyl ring influence binding affinity. nih.govnih.gov The presence of a trifluoromethyl group at a specific position provides a distinct electronic and steric profile that can be compared against other substituents like halogens, alkyls, or methoxy (B1213986) groups. nih.govacademie-sciences.fr These comparative studies allow medicinal chemists to build a comprehensive map of the receptor's binding pocket, guiding the rational design of more potent and selective ligands. nih.govresearchgate.net

Development of Enantioselective Drug Candidates

Chirality plays a critical role in drug action. The carbon atom attached to the amine group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). These enantiomers can have markedly different pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov

Consequently, modern drug development places a strong emphasis on enantioselective synthesis—the production of a single, desired enantiomer. nih.gov Developing a single-enantiomer drug can lead to improved potency, greater selectivity, and a better safety profile compared to a racemic mixture (a 50:50 mix of both enantiomers). nih.gov Biocatalytic methods, for instance, employing enzymes like imine reductases (IREDs), have been developed for the highly efficient and scalable synthesis of specific enantiomers of trifluoromethylated amine intermediates, ensuring the production of the more active or safer form of the final drug candidate. digitellinc.com

| Enantiomer | Potential Biological Implication | Rationale |

| (R)-enantiomer | May exhibit high affinity for the target receptor, leading to the desired therapeutic effect. | The specific three-dimensional arrangement fits optimally into the chiral binding site of the biological target. |

| (S)-enantiomer | Could be inactive, have a different activity, or even cause undesirable side effects. | The mirror-image arrangement may not fit the target binding site correctly or may interact with other off-target proteins. |

Investigation of Small Molecule-Biological Target Interactions

The this compound scaffold is not only a component of potential drugs but also a valuable probe for studying the interactions between small molecules and their biological targets. mdpi.com The distinct properties conferred by the trifluoromethyl group—lipophilicity, electronic nature, and metabolic stability—make derivatives of this compound useful for exploring the intricate details of binding pockets in proteins like G-protein coupled receptors (GPCRs) or enzymes. mdpi.comacs.org

By incorporating this moiety into a series of ligands, researchers can assess how its strong electron-withdrawing effect and steric bulk influence binding affinity and functional activity. mdpi.comacs.org For example, studies on phenethylamine derivatives targeting serotonin receptors have helped elucidate the specific interactions, such as hydrogen bonds or hydrophobic contacts, that govern ligand recognition and receptor activation. biomolther.orgnih.gov This fundamental knowledge is crucial for understanding disease mechanisms at a molecular level and for designing next-generation therapeutics with superior precision and efficacy. acs.org

Interactions with Enzymes and Receptors

Derivatives of this compound have been shown to interact with a variety of enzymes and receptors, demonstrating their potential as modulators of biological pathways. A key area of investigation is their role as kinase inhibitors. Certain urea (B33335) derivatives incorporating this scaffold have been found to inhibit members of the p38 mitogen-activated protein (MAP) kinase family, Syk kinase, and Src family of tyrosine kinases, which are involved in inflammatory processes. google.com The inhibition of these kinases is a strategy for treating inflammatory diseases. google.com Furthermore, some derivatives have been investigated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, a key cytokine in systemic inflammation. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, related urea compounds have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and p38β kinase. nih.gov These enzymes are regulators of inflammation, and their inhibition has shown neuroprotective effects in cellular models by mitigating amyloid neurotoxicity and tau hyperphosphorylation. nih.gov

Stereoselectivity of Binding Preferences

The biological activity of chiral molecules, including derivatives of this compound, is often dependent on their stereochemistry. Different enantiomers can exhibit distinct binding affinities and efficacies at their biological targets. For instance, in a study of β2-agonist compounds for asthma, the (-) enantiomer of a derivative showed significantly greater ability to inhibit histamine-induced bronchoconstriction compared to the (+) enantiomer. nih.gov This stereoselective activity was also observed in the production of cyclic adenosine (B11128) monophosphate (cAMP) in lung tissues, where the (-) and racemic forms were more effective than the (+) form, highlighting a clear preference for one stereoisomer at the β2-adrenergic receptor. nih.gov

Derivatization for Enhanced Therapeutic Profiles

The this compound core structure is frequently modified to create derivatives with improved therapeutic properties. This process of derivatization allows chemists to fine-tune the pharmacological profile of a lead compound.

Urea Derivatives for Kinase Inhibition

Urea derivatives based on the this compound scaffold are a significant class of kinase inhibitors. google.com These compounds are designed to target kinases involved in inflammatory signaling pathways. google.com By modifying the substituents on the urea moiety, researchers can optimize the potency and selectivity of these inhibitors. For example, the synthesis of various 1,1,3-substituted urea derivatives has led to the discovery of potent inhibitors of lipopolysaccharide (LPS)-induced TNF-α production. nih.gov The data below shows examples of kinase targets for urea derivatives.

| Kinase Target Family | Specific Examples | Therapeutic Area |

| p38 Mitogen-Activated Protein (MAP) Kinases | p38α, p38β nih.gov | Inflammatory Diseases google.com, Neurodegenerative Diseases nih.gov |

| Syk Kinase | Syk | Inflammatory Diseases google.com |

| Src Family Kinases | c-Src, Fyn, Lck | Inflammatory Diseases google.com |

| Soluble Epoxide Hydrolase (sEH) | sEH | Neurodegenerative Diseases nih.gov |

Benzimidazole (B57391) Derivatives with Diverse Biological Activities

The fusion of a benzimidazole ring system with structures derived from this compound can yield compounds with a broad spectrum of biological activities. Benzimidazole itself is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov When combined, these moieties can lead to derivatives with potential applications as anti-inflammatory, analgesic, and antimicrobial agents. nih.gov The biological activity of benzimidazole derivatives often stems from their ability to interact with various enzymes and receptors, including cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX). nih.gov

Triazole Derivatives

The incorporation of a 1,2,3-triazole ring, often synthesized via "click chemistry," is another common strategy to generate novel derivatives. nih.gov Triazoles are stable, aromatic heterocycles that can act as bioisosteres for other functional groups and participate in hydrogen bonding and dipole interactions, making them valuable components in drug design. nih.gov Hybrid molecules containing both benzimidazole and triazole components have been explored for their enhanced antimicrobial and antiviral properties. nih.gov The addition of specific substituents, such as trifluoromethyl groups, to these hybrid structures can further modulate their biological activity. nih.gov Triazole derivatives have also been investigated as potential antiparasitic agents, with some showing activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Role as a Scaffold in Drug Design and Optimization

A scaffold is the core structure of a molecule upon which various functional groups are built to interact with biological targets. mdpi.com The this compound moiety serves as a valuable scaffold in drug design for several reasons. The trifluoromethylphenyl group provides a rigid and well-defined orientation for appended functional groups, which can lead to improved binding affinity and selectivity for a target receptor or enzyme. mdpi.comhovione.com The trifluoromethyl group itself is a key feature, as it can increase metabolic stability by blocking potential sites of metabolism and alter the electronic properties of the molecule. mdpi.comhovione.com The ethylamine portion of the scaffold provides a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships. This adaptability makes the scaffold a versatile starting point for developing libraries of compounds for high-throughput screening and lead optimization in the pursuit of new drugs. nih.govmdpi.com

Fine-tuning of Drug Candidate Properties

The structure of this compound features two key components that are highly valuable in medicinal chemistry: the trifluoromethyl (CF3) group and the phenethylamine backbone. The strategic placement of the CF3 group on the aromatic ring significantly influences a molecule's physicochemical properties, which is a critical aspect of drug design. nih.govmdpi.com

The trifluoromethyl group is a bioisostere for other chemical groups, like the methyl group, but it possesses unique electronic and steric properties. mdpi.com Its high electronegativity and electron-withdrawing nature can alter the pKa of nearby functional groups and influence how a molecule interacts with its biological target. mdpi.com This modification can lead to enhanced binding affinity and selectivity. Furthermore, the CF3 group is known to increase the lipophilicity of a compound, which can improve its ability to cross cellular membranes and the blood-brain barrier. mdpi.com This is a crucial factor for drugs targeting the central nervous system. Another significant advantage of the trifluoromethyl group is its high metabolic stability, as the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing the drug's half-life. mdpi.com

The position of the substituent on the phenyl ring is also a critical determinant of a drug's pharmacological activity. In the case of this compound, the CF3 group is at the meta-position. Structure-activity relationship (SAR) studies on various classes of compounds, including ketamine analogs and other phenethylamines, have shown that substitution at the meta- (3-) position is often favorable for biological activity compared to other positions. mdpi.combiomolther.org

The phenethylamine portion of the molecule is a well-known pharmacophore present in many neuroactive compounds. biomolther.orgresearchgate.net This structural backbone is recognized by various receptors and transporters in the central nervous system, particularly those involved in neurotransmission. By modifying the ethylamine side chain, for instance through N-alkylation, medicinal chemists can further modulate the compound's selectivity and potency for specific targets. researchgate.net

| Physicochemical Property | Influence of the 3-Trifluoromethylphenyl Group | Medicinal Chemistry Implication |

|---|---|---|

| Lipophilicity (Hansch π value of +0.88 for CF3) | Increases the overall lipophilicity of the molecule. mdpi.com | Enhanced membrane permeability and potential for better blood-brain barrier penetration. mdpi.com |

| Metabolic Stability | The C-F bonds are very strong, making the CF3 group resistant to metabolic breakdown. mdpi.com | Increased half-life of the drug candidate and reduced metabolic load. mdpi.com |

| Electronic Effects | Acts as a strong electron-withdrawing group, influencing the acidity/basicity of nearby functional groups. mdpi.com | Modulation of drug-receptor interactions, potentially leading to increased binding affinity and selectivity. mdpi.com |

| Steric Bulk | The CF3 group is larger than a hydrogen or methyl group, influencing the molecule's conformation. | Can provide a better fit into the binding pocket of a target protein, enhancing potency. |

Exploration of Potential Therapeutic Agents

The this compound scaffold has been a cornerstone in the development of several therapeutic agents, most notably in the area of weight management and central nervous system disorders. nih.govmdpi.com Its utility as a key intermediate is well-documented in the synthesis of various bioactive molecules. chemimpex.comchemicalbook.com

A prominent example is the anorectic agent Fenfluramine (B1217885). nih.gov Fenfluramine, chemically known as (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, is a derivative of this compound. google.com It was developed to treat obesity and acts primarily as a serotonin-releasing agent. wikipedia.org The dextrorotatory enantiomer, Dexfenfluramine (B1670338), was also marketed for the same indication. nih.gov The presence of the 3-trifluoromethylphenyl group in these molecules is crucial for their pharmacological activity. google.com Although fenfluramine and dexfenfluramine were withdrawn from some markets due to adverse effects, the core structure continues to be of interest in medicinal chemistry for the development of new drugs with improved safety profiles. wikipedia.orgnih.gov

Research into analogs of fenfluramine has demonstrated the principle of fine-tuning drug properties. For instance, replacing the trifluoromethyl group with a pentafluorosulfanyl (SF5) group, which is more lipophilic and has different electronic properties, resulted in a compound with significantly enhanced potency and altered selectivity for certain serotonin (5-HT) receptor subtypes, such as 5-HT2B and 5-HT2C. researchgate.netnih.govcapes.gov.br This highlights how modifications to the this compound core can lead to new therapeutic candidates with potentially different applications.

Beyond anorectics, the 3-(trifluoromethyl)phenyl moiety is found in other classes of drugs. For example, Trifluperidol, an antipsychotic drug of the butyrophenone (B1668137) class, incorporates a 4-[3-(trifluoromethyl)phenyl]-4-piperidinol (B1584540) structure, which is synthesized from 3-bromobenzotrifluoride. wikipedia.org This demonstrates the versatility of this substituted phenyl ring in targeting different receptors in the central nervous system. The 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is another psychoactive compound that features this chemical group and is known to act as a serotonin receptor agonist. www.gov.uk

| Compound/Class | Core Structure Relationship | Primary Therapeutic Area/Exploration | Primary Mechanism/Target (if known) |

|---|---|---|---|

| Fenfluramine | N-ethyl, α-methyl derivative | Anorectic (Obesity) nih.govmdpi.com | Serotonin-releasing agent wikipedia.org |

| Dexfenfluramine | S-enantiomer of Fenfluramine | Anorectic (Obesity) nih.gov | Serotonin-releasing agent nih.gov |

| Pentafluorosulfanyl analog of Fenfluramine | Analog with SF5 replacing CF3 | Research compound | Enhanced potency at 5-HT2B/2C/6 receptors researchgate.netnih.gov |

| Trifluperidol | Contains 3-(trifluoromethyl)phenyl group | Antipsychotic (Schizophrenia, Mania) wikipedia.org | Dopamine (B1211576) receptor antagonist wikipedia.org |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Contains 3-(trifluoromethyl)phenyl group | Research compound | Serotonin receptor agonist www.gov.uk |

Mechanistic and Computational Studies on 1 3 Trifluoromethylphenyl Ethylamine

Elucidation of Reaction Mechanisms

The reactivity of 1-(3-trifluoromethylphenyl)ethylamine is largely dictated by the chemical nature of its amine group and the influence of the trifluoromethylphenyl ring.

The amine functionality of this compound is susceptible to both oxidation and reduction, processes that are fundamental in its metabolic fate and in synthetic transformations.

Oxidation Pathways: The oxidation of phenethylamines can occur through various enzymatic and chemical routes. In biological systems, primary amines are potential substrates for monoamine oxidase (MAO) enzymes, which catalyze the oxidative deamination to form an aldehyde, ammonia (B1221849), and hydrogen peroxide. While specific studies on the enzymatic oxidation of this compound are not extensively detailed in publicly available literature, the general mechanism for a primary amine like it would involve the formation of an imine intermediate which is then hydrolyzed to the corresponding aldehyde, 1-(3-trifluoromethylphenyl)ethanal.

In chemical synthesis, oxidation of the amine group can be achieved using various oxidizing agents. Depending on the reagents and reaction conditions, this can lead to the formation of oximes, nitrones, or, with complete degradation, the corresponding ketone.

Reduction Pathways: The synthesis of this compound often involves the reduction of a precursor molecule. A common synthetic route is the reductive amination of 3-(trifluoromethyl)acetophenone. This reaction proceeds via the formation of an imine or enamine intermediate from the ketone and ammonia, which is then reduced to the primary amine.

Another significant reduction pathway for the synthesis of phenethylamines, in general, is the catalytic hydrogenation of β-nitrostyrenes. For instance, the corresponding nitrostyrene (B7858105) precursor to this compound can be reduced to the amine using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. mdma.ch This method is effective for producing phenethylamines from their nitrostyrene analogs. mdma.ch

The lone pair of electrons on the nitrogen atom of the amine group in this compound confers nucleophilic character to the molecule. This allows it to participate in nucleophilic substitution reactions, where it can attack an electron-deficient center, displacing a leaving group.

The general mechanism for a primary amine acting as a nucleophile involves the donation of its electron pair to an electrophile. For example, in a reaction with an alkyl halide, this compound can act as a nucleophile in an SN2 reaction, leading to the formation of a secondary amine. chemguide.co.uk The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, resulting in the displacement of the halide ion and the formation of a new carbon-nitrogen bond. chemguide.co.uk

Further reaction with the alkyl halide can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, a process known as multiple substitution. chemguide.co.uk The reactivity in these substitution reactions is influenced by steric hindrance around the nitrogen atom and the electron-withdrawing nature of the trifluoromethylphenyl group, which can modulate the nucleophilicity of the amine.

Molecular Modeling and Simulation Approaches

Computational methods provide valuable insights into the conformational preferences and interaction profiles of molecules like this compound, particularly in the context of their interaction with biological macromolecules such as enzymes and receptors.

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, can be employed to predict and analyze the conformation of this compound when it binds to the active site of an enzyme. The conformation of the bound ligand is crucial for its biological activity.

These computational approaches can elucidate the preferred spatial arrangement of the molecule within the binding pocket, identifying key dihedral angles and intramolecular interactions that stabilize the bound state. For instance, the orientation of the trifluoromethylphenyl group relative to the ethylamine (B1201723) side chain can significantly impact the binding affinity and selectivity.

Studies on the structure-activity relationship (SAR) of phenethylamine (B48288) derivatives have provided insights into their binding affinity for various receptors, such as the 5-hydroxytryptamine type 2A (5-HT2A) receptor. nih.govbiomolther.org Although specific binding affinity data for this compound is not always available in isolation, general trends from related compounds can offer valuable information.

The presence of a halogen-containing group like trifluoromethyl on the phenyl ring can influence the binding affinity. nih.govbiomolther.org Computational methods can be used to calculate the binding free energy, which is a quantitative measure of the affinity of a ligand for a protein. These calculations often involve scoring functions in docking programs or more rigorous free energy perturbation (FEP) or thermodynamic integration (TI) methods in conjunction with MD simulations.

Interaction profiling involves identifying the specific non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking. For this compound, the amine group can act as a hydrogen bond donor, while the aromatic ring can engage in hydrophobic and π-π interactions. The trifluoromethyl group, being highly electronegative, can participate in dipole-dipole or other electrostatic interactions.

A hypothetical binding interaction profile for this compound in a receptor active site could include the following:

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue Type |

| Hydrogen Bonding | Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Phenyl Ring, Ethyl Group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Ion-Dipole/Dipole-Dipole | Trifluoromethyl (-CF3) | Polar or charged residues |

This table illustrates the types of interactions that would be analyzed in a computational study to understand the binding mode and affinity of this compound.

Future Research Directions and Therapeutic Potential